2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethoxy and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of naphthalene derivatives using difluoromethylating agents under controlled conditions . This process often requires the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing fluorinated biomolecules.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
- 2-(Fluoromethoxy)-3-(fluoromethyl)naphthalene
- 2-(Difluoromethoxy)-3-(methyl)naphthalene
Uniqueness
2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which impart distinct chemical properties compared to its analogs. These properties include enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)17-12(15)16/h1-6,11-12H |
InChI Key |
PKEPQCIQTGWUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)OC(F)F |
Origin of Product |
United States |
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